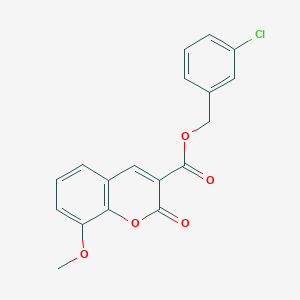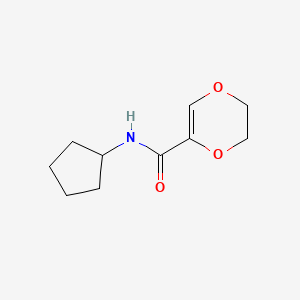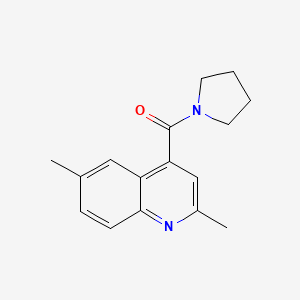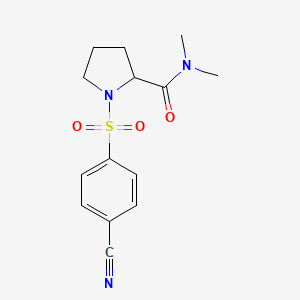![molecular formula C14H18N2O2 B7466369 N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7466369.png)
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in 1989 and has since been extensively studied for its potential therapeutic applications in diseases such as Parkinson's, Alzheimer's, and multiple sclerosis.
Wirkmechanismus
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in the central nervous system and peripheral tissues. Upon binding to these receptors, N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide activates various signaling pathways, including the cAMP/PKA and MAPK/ERK pathways, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and physiological effects:
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase neuronal survival and promote neurite outgrowth in vitro. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide has also been shown to have vasodilatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide is its stability, which allows for easy storage and handling. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for neuroprotective therapies. However, one of the limitations of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide research. One potential direction is the development of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide analogs with improved stability and potency. Additionally, further studies are needed to elucidate the specific mechanisms underlying the neuroprotective and anti-inflammatory effects of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide in humans.
Synthesemethoden
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The synthesis involves coupling of amino acids in a stepwise manner, with the final product being purified through high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's and Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects in multiple sclerosis and other autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)15-10-12-4-6-13(7-5-12)14(18)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBUMNMADILTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)

![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)
![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)



![1-[(Methylthio)acetyl]-2,3-dihydro-1H-indole](/img/structure/B7466391.png)